3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one
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Overview
Description
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one is a heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with a halogenated aromatic compound, followed by cyclization to form the thianthrene ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system .
Comparison with Similar Compounds
Similar Compounds
Thianthrene: A parent compound with similar structural features but without the propan-2-yl group.
Dibenzothiophene: Another sulfur-containing heterocycle with a different ring structure.
Phenothiazine: A compound with a similar sulfur-nitrogen heterocyclic structure
Uniqueness
3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its properties compared to other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
67362-77-0 |
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Molecular Formula |
C15H14OS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-propan-2-ylthianthrene 5-oxide |
InChI |
InChI=1S/C15H14OS2/c1-10(2)11-7-8-13-15(9-11)18(16)14-6-4-3-5-12(14)17-13/h3-10H,1-2H3 |
InChI Key |
QMHODRUHSZUTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3S2=O |
Origin of Product |
United States |
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